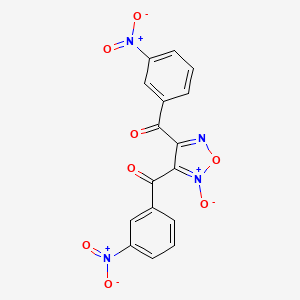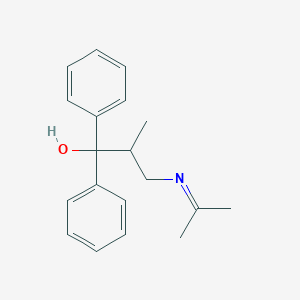
3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazol-2-óxido es un compuesto heterocíclico que pertenece a la familia de los oxadiazoles
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazol-2-óxido típicamente implica la reacción de ácido 3-nitrobenzoico con tiosemicarbazida en presencia de oxicloruro de fósforo (POCl3). La reacción procede a través de la formación de un intermedio, que luego se cicla para formar el anillo de oxadiazol. Las condiciones de reacción generalmente implican calentar la mezcla de reacción a una temperatura específica y mantenerla durante un cierto período para asegurar la ciclación completa .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final a través de diversas técnicas de purificación, como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazol-2-óxido puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos nitro pueden reducirse a grupos amino en condiciones específicas.
Sustitución: Los grupos nitro pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Ciclación: El compuesto puede sufrir reacciones de ciclación adicionales para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador como paladio sobre carbono (Pd/C).
Sustitución: Reactivos como metóxido de sodio (NaOCH3) o tert-butóxido de potasio (KOtBu) se pueden usar para reacciones de sustitución nucleofílica.
Ciclación: Las reacciones de ciclación pueden requerir el uso de ácidos o bases fuertes como catalizadores.
Principales Productos Formados
Reducción: El principal producto formado es el derivado de diamina correspondiente.
Sustitución: Los principales productos son los derivados de oxadiazol sustituidos.
Ciclación: Los principales productos son compuestos heterocíclicos más complejos con posibles actividades biológicas.
Aplicaciones Científicas De Investigación
Medicina: Sus derivados han sido investigados por sus actividades antiinflamatorias, anticancerígenas y antivirales.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como alta estabilidad térmica y conductividad.
Mecanismo De Acción
El mecanismo de acción del 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazol-2-óxido no se comprende completamente. Se cree que ejerce sus efectos a través de la interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antibacteriana puede deberse a la inhibición de enzimas bacterianas o la interrupción de las membranas celulares bacterianas. Las actividades antiinflamatorias y anticancerígenas del compuesto pueden involucrar la modulación de las vías de señalización y la inhibición de enzimas clave involucradas en la inflamación y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(4-Bromobencil)-1,3,4-oxadiazol-2-amina
- 5-(3-Nitrofenil)-1,3,4-oxadiazol-2-amina
- Derivados de 4-metoxibenzoyl-1,3,4-oxadiazol
Singularidad
El 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazol-2-óxido es único debido a la presencia de dos grupos nitrobenzoyl, que imparten propiedades químicas y biológicas distintas. Estos grupos mejoran la reactividad del compuesto y su potencial para una mayor funcionalización, lo que lo convierte en un intermedio valioso en la síntesis de moléculas más complejas. Además, las diversas actividades biológicas del compuesto, incluidas las propiedades antibacterianas, antifúngicas, antiinflamatorias y anticancerígenas, lo convierten en un candidato versátil para diversas aplicaciones científicas e industriales .
Propiedades
Número CAS |
21443-53-8 |
|---|---|
Fórmula molecular |
C16H8N4O8 |
Peso molecular |
384.26 g/mol |
Nombre IUPAC |
[4-(3-nitrobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C16H8N4O8/c21-15(9-3-1-5-11(7-9)18(23)24)13-14(20(27)28-17-13)16(22)10-4-2-6-12(8-10)19(25)26/h1-8H |
Clave InChI |
GMWNPLNJXHHCBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NO[N+](=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12013101.png)
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013103.png)
![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12013116.png)
![2-methylpropyl 2-{2-(3-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013118.png)

![(3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12013129.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)

![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013150.png)




